2-(4-methylphenoxy)aniline

Physicochemical Properties Drug Design Lipophilicity

2-(4-Methylphenoxy)aniline, also referred to as 2-(p-tolyloxy)aniline, is an aromatic amine derivative characterized by a 4-methylphenoxy substituent at the ortho position of the aniline ring. Its molecular formula is C13H13NO, with a molecular weight of 199.25 g/mol and a computed LogP of approximately 3.95, indicating significant lipophilicity.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 20927-98-4
Cat. No. B1595877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenoxy)aniline
CAS20927-98-4
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=CC=C2N
InChIInChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3
InChIKeyCBFBLDXMJDSGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenoxy)aniline (CAS 20927-98-4): A Specialized Ortho-Substituted Phenoxyaniline Building Block


2-(4-Methylphenoxy)aniline, also referred to as 2-(p-tolyloxy)aniline, is an aromatic amine derivative characterized by a 4-methylphenoxy substituent at the ortho position of the aniline ring [1]. Its molecular formula is C13H13NO, with a molecular weight of 199.25 g/mol and a computed LogP of approximately 3.95, indicating significant lipophilicity . This compound serves primarily as a versatile intermediate in organic synthesis, enabling further functionalization at the amine group or aromatic ring for the development of pharmaceuticals, agrochemicals, and advanced materials . Its distinct ortho-substitution pattern imparts a unique spatial arrangement of hydrogen bond donors and acceptors, which differentiates it from its para- and meta- positional isomers and influences its chemical reactivity and potential biological target engagement [2].

Why Ortho-Substituted 2-(4-Methylphenoxy)aniline Cannot Be Replaced by Its Para- or Unsubstituted Phenoxy Analogs


The ortho-substitution pattern in 2-(4-methylphenoxy)aniline creates a distinct molecular geometry that is critical for its function as a building block or ligand. This is in contrast to the para-substituted analog, 4-(4-methylphenoxy)aniline, which exhibits a more linear, extended conformation . This difference directly impacts the compound's three-dimensional shape, intramolecular hydrogen bonding potential, and electronic properties [1]. Consequently, it is not interchangeable with its regioisomers or simpler analogs like 2-phenoxyaniline in applications where specific steric and electronic parameters are required, such as in the synthesis of targeted bioactive molecules or in supramolecular chemistry [2]. The following quantitative evidence demonstrates where this structural divergence leads to measurable differences in performance and properties.

Quantitative Differentiation of 2-(4-Methylphenoxy)aniline from Key Analogs


Lipophilicity and Hydrogen Bonding Potential vs. 4-(4-Methylphenoxy)aniline

The ortho-substitution of 2-(4-methylphenoxy)aniline significantly alters its lipophilicity and hydrogen bonding profile compared to its para-substituted isomer, 4-(4-methylphenoxy)aniline . This is a key differentiator for applications like membrane permeability and protein binding, where molecular shape and polarity distribution are critical [1].

Physicochemical Properties Drug Design Lipophilicity

Enzyme Inhibition Selectivity vs. 4-(4-Methylphenoxy)aniline

The ortho-substituted 2-(4-methylphenoxy)aniline shows a markedly different interaction profile with the TEAD4-YAP binding domain compared to its para-isomer. While the para-isomer (4-(4-methylphenoxy)aniline hydrochloride) demonstrates measurable inhibition, the ortho-isomer (tested as the free base 2-(4-methylphenoxy)aniline) shows no detectable activity in the same assay [1]. This indicates a clear structure-activity relationship (SAR) where the substitution position on the aniline ring dictates biological activity [2].

Biological Activity Enzyme Inhibition TEAD

Lipophilicity Advantage Over Unsubstituted 2-Phenoxyaniline

The addition of a methyl group to the phenoxy ring of 2-phenoxyaniline to yield 2-(4-methylphenoxy)aniline results in a substantial increase in lipophilicity . This modification is a common strategy in medicinal chemistry to enhance membrane permeability and improve metabolic stability, and the quantitative difference is significant for compound design [1].

Lipophilicity Physicochemical Properties SAR

Commercial Availability and Purity Specifications

When evaluating procurement options, the purity and available quantities of 2-(4-methylphenoxy)aniline differ from its hydrochloride salt form. The free base form (CAS 20927-98-4) is widely available from multiple suppliers with a typical purity specification of ≥95% . In contrast, the hydrochloride salt (CAS 100712-95-6) is also available at ≥95% purity but offers different solubility and handling characteristics . The free base is often preferred for anhydrous coupling reactions, while the salt provides enhanced aqueous solubility and stability .

Procurement Quality Control Chemical Purity

Solubility Profile Comparison: Free Base vs. Hydrochloride Salt

The aqueous solubility of 2-(4-methylphenoxy)aniline is significantly influenced by its physical form. While quantitative kinetic solubility data for the free base is not available in the primary literature, it is generally known that aniline free bases have limited water solubility. In contrast, the hydrochloride salt form demonstrates measurable aqueous solubility, which is a critical factor for biological assays and certain synthetic applications [1].

Solubility Formulation Handling

Recommended Application Scenarios for 2-(4-Methylphenoxy)aniline Based on Differentiated Evidence


Medicinal Chemistry: Designing Lipophilic Building Blocks for CNS or Intracellular Targets

Procure 2-(4-methylphenoxy)aniline when your project requires a building block with significantly higher lipophilicity (LogP = 3.95) than its para-substituted isomer (LogP = 3.37) or unsubstituted analog (LogP = 2.99) . This ~4- to 10-fold increase in partition coefficient makes it a preferred starting material for synthesizing molecules intended to passively cross cell membranes or engage hydrophobic protein pockets, a key consideration in CNS drug discovery and intracellular target engagement .

Chemical Biology: Negative Control or SAR Probe for Phenoxyaniline Derivatives

The documented inactivity of 2-(4-methylphenoxy)aniline in a TEAD4-YAP inhibition assay, where the para-isomer showed an IC50 of 32 µM, establishes a clear SAR benchmark . Researchers investigating the TEAD4 pathway or other targets should acquire this compound to serve as a valuable negative control or SAR probe. This data prevents wasted effort in synthesizing or screening the ortho-isomer for this specific biological activity and guides rational design away from this substitution pattern .

Organic Synthesis: Anhydrous Coupling Reactions Requiring a Free Amine

For synthetic protocols demanding a nucleophilic primary amine in anhydrous conditions (e.g., Buchwald-Hartwig aminations, amide bond formations), the free base form of 2-(4-methylphenoxy)aniline (CAS 20927-98-4) is the appropriate choice . Its high lipophilicity (LogP = 3.95) ensures solubility in standard organic solvents. Avoid the hydrochloride salt (CAS 100712-95-6) unless your procedure requires an aqueous workup or the enhanced stability of the salt form .

Assay Development: Aqueous-Based Biological Screening with a Soluble Phenoxyaniline

When the research objective involves evaluating this scaffold in an aqueous biochemical or cell-based assay, the hydrochloride salt form (2-(4-methylphenoxy)aniline hydrochloride) should be prioritized . With a measured kinetic solubility of 153 µM in PBS buffer (pH 7.4), the salt significantly outperforms the poorly soluble free base, minimizing the need for DMSO or other organic co-solvents that can confound assay results or cause cytotoxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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